molecular formula C10H6ClFO2S B183980 Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate CAS No. 21211-20-1

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B183980
CAS No.: 21211-20-1
M. Wt: 244.67 g/mol
InChI Key: GBCJKOYCWCNSAF-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is an organic compound with the molecular formula C10H6ClFO2S and a molecular weight of 244.67 g/mol . This compound is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. It is characterized by the presence of a chlorine atom at the 3-position, a fluorine atom at the 6-position, and a methyl ester group at the 2-position of the benzo[b]thiophene ring.

Scientific Research Applications

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate has several applications in scientific research:

Safety and Hazards

When handling Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, it is recommended to use personal protective equipment and avoid dust formation . It is also advised to avoid breathing vapors, mist, or gas .

Preparation Methods

The synthesis of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives:

Properties

IUPAC Name

methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCJKOYCWCNSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354044
Record name Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21211-20-1
Record name Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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